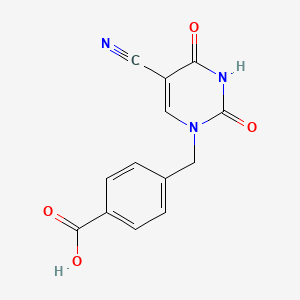
4-((5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a substituted pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzoic acid typically involves multi-step organic reactions. One common approach might include:
Formation of the Pyrimidine Ring: Starting from a suitable precursor such as cyanoacetic acid, the pyrimidine ring can be constructed through a series of condensation reactions.
Attachment of the Benzoic Acid Moiety: The benzoic acid group can be introduced via a nucleophilic substitution reaction, where the pyrimidine intermediate reacts with a benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzoic acid moiety.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as part of drug discovery efforts.
Medicine
Medicinal chemistry applications could include the investigation of this compound as a potential therapeutic agent, particularly if it exhibits activity against specific biological targets.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzoic acid derivatives: Compounds with similar structures but different substituents on the pyrimidine or benzoic acid moieties.
Other Pyrimidine Derivatives: Compounds like 5-fluorouracil or cytosine, which also feature the pyrimidine ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C13H9N3O4 |
|---|---|
Poids moléculaire |
271.23 g/mol |
Nom IUPAC |
4-[(5-cyano-2,4-dioxopyrimidin-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C13H9N3O4/c14-5-10-7-16(13(20)15-11(10)17)6-8-1-3-9(4-2-8)12(18)19/h1-4,7H,6H2,(H,18,19)(H,15,17,20) |
Clé InChI |
JDRYEGIJJSJYDU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CN2C=C(C(=O)NC2=O)C#N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


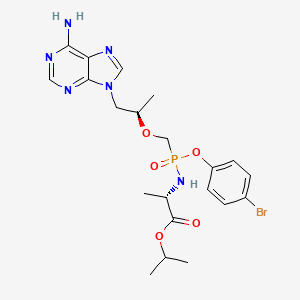
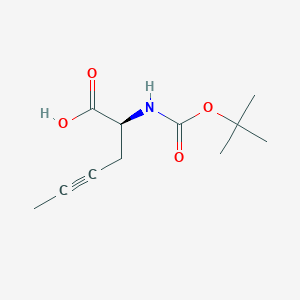
![7-(3-Hydroxypropyl)-2-thia-7-azaspiro[4.4]nonane 2,2-dioxide](/img/structure/B14883349.png)
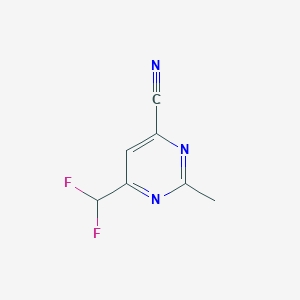
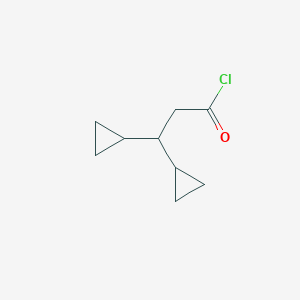
![4-[(1-Piperidino)methyl]phenylZinc bromide](/img/structure/B14883371.png)
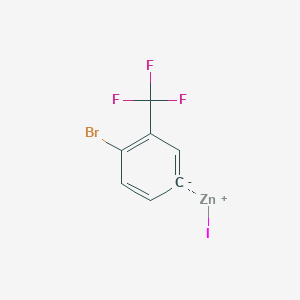
![N-Bicyclo[2.2.1]hept-2-yl-2-[5-(4-chloro-phenoxymethyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetamide](/img/structure/B14883380.png)
![Methyl 2-chloro-7-isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14883392.png)

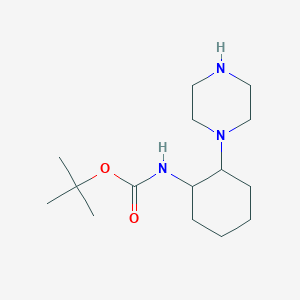

![2-Oxaspiro[3.3]heptane-6-carboxamide](/img/structure/B14883409.png)
![3-(Pyrrolidin-3-yl)imidazo[1,5-a]pyridine](/img/structure/B14883410.png)
